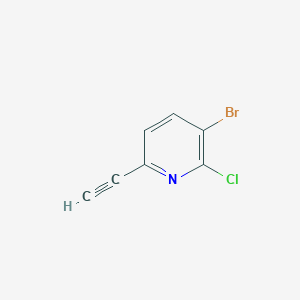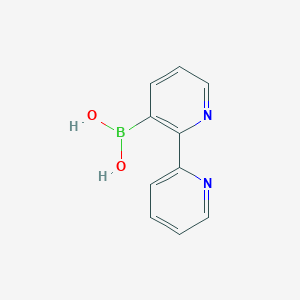
2,2'-Bipyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Bipyridin]-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a bipyridine moiety. This compound is of significant interest in various fields of chemistry due to its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-3-ylboronic acid typically involves the coupling of a bipyridine derivative with a boronic acid precursor. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Bipyridin]-3-ylboronic acid may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridin]-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The bipyridine moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Mechanism of Action
The mechanism by which [2,2’-Bipyridin]-3-ylboronic acid exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and sensing applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar to [2,2’-Bipyridin]-3-ylboronic acid but without the boronic acid group.
4,4’-Bipyridine: Another bipyridine derivative, differing in the position of the nitrogen atoms, which affects its coordination properties.
1,10-Phenanthroline: A related compound with a similar structure but different electronic properties due to the presence of an additional aromatic ring.
Uniqueness
The presence of the boronic acid group in [2,2’-Bipyridin]-3-ylboronic acid provides unique reactivity compared to other bipyridine derivatives. This functional group allows for additional chemical modifications and interactions, making it a versatile compound in both synthetic and applied chemistry .
Properties
Molecular Formula |
C10H9BN2O2 |
|---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
(2-pyridin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7,14-15H |
InChI Key |
ZNAYQUPZDRKNOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



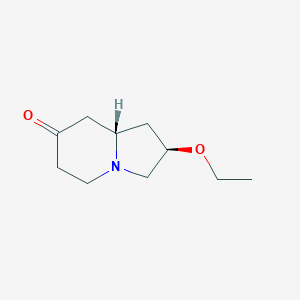
![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
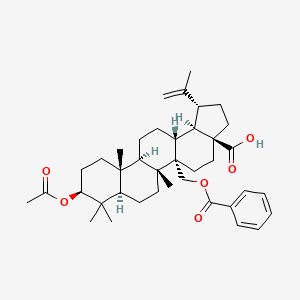
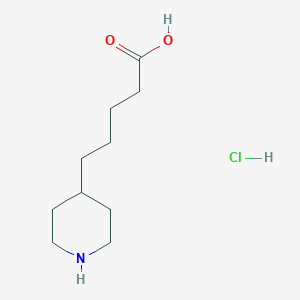
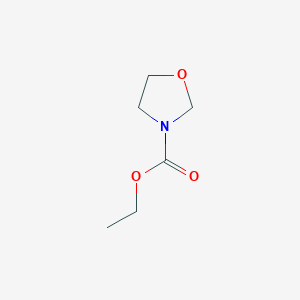
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
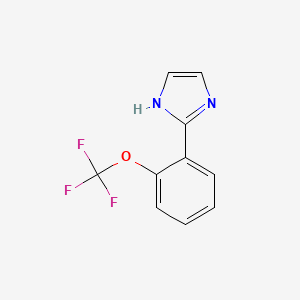
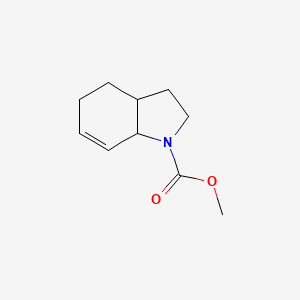
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)


